molecular formula C15H13BrN2O B5831908 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B5831908
M. Wt: 317.18 g/mol
InChI Key: ZNFUABFFPMZGHF-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of methoxy-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition of key enzymes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-methoxyphenyl)pyridine
  • 6-Bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine

Uniqueness

2-(3-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, methoxy group, and methyl group on the imidazopyridine core makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-10-3-6-15-17-13(9-18(15)8-10)11-4-5-14(19-2)12(16)7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFUABFFPMZGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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